molecular formula C9H14ClNO3 B1427114 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester CAS No. 1246616-68-1

4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester

Cat. No. B1427114
M. Wt: 219.66 g/mol
InChI Key: DMPAUMVQAGFPRL-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester, abbreviated as 4-Cl-DMEMBE, is an organic compound belonging to the family of carboxylic acid ethyl esters. It is a white crystalline solid that is soluble in water and ethanol. 4-Cl-DMEMBE is synthesized from the reaction of 4-chloro-2-dimethylaminomethylene-3-oxo-butyric acid and ethyl bromide. This compound is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of enzyme-inhibitor interactions, and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Intermediate Applications

  • 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is an important intermediate in synthesizing biologically active compounds, including thiazole carboxylic acids. A rapid synthetic method has been established for this compound, optimized for higher yields (Tu Yuanbiao et al., 2016).

Applications in Organic Chemistry

  • This compound is utilized in the synthesis of 5-substituted ethyl or methyl 4-isoxazolecarboxylates and methyl 4-(2,2-dimethyl-1-oxopropyl)-5-isoxazolecarboxylate, indicating its versatility in creating diverse organic structures (P. Schenone et al., 1991).

Role in Nanotechnology

  • The compound is applied in nanotechnology, specifically in the development of polymer solar cells. It has been used as an acceptor and cathode interfacial material, demonstrating its potential in enhancing electron mobility in these applications (Menglan Lv et al., 2014).

Use in Medicinal Chemistry

  • While avoiding specific details on drug usage and side effects, it's noteworthy that derivatives of this compound have shown potential in anticancer properties. The synthesis and evaluation of these derivatives highlight the compound's significance in medicinal chemistry research (M. Vorona et al., 2007).

Advanced Synthetic Techniques

  • Advanced synthetic techniques involving this compound have been developed, such as microwave-assisted solvent-free reactions, showcasing the evolving methods in organic synthesis (M. Panunzio et al., 2004).

properties

IUPAC Name

ethyl (2Z)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3/c1-4-14-9(13)7(6-11(2)3)8(12)5-10/h6H,4-5H2,1-3H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPAUMVQAGFPRL-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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